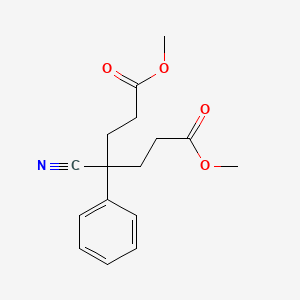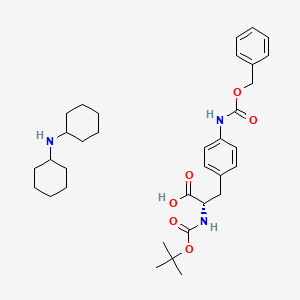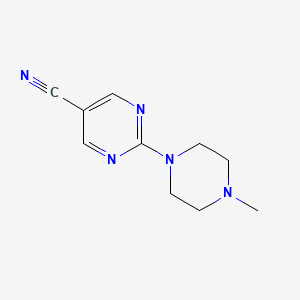
12-Azidododecylphosphonic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
12-Azidododecylphosphonic acid is a bifunctional molecule that has kinetic and clickable properties . It has an empirical formula of C12H26N3O3P and a molecular weight of 291.33 . It is used in “click chemistry” as a coupling agent that specifically reacts with alkyne functions .
Synthesis Analysis
The synthesis of 12-Azidododecylphosphonic acid involves its reaction with alkyne functions to form the corresponding 1,2,3-triazole via a copper-free 1,3-dipolar cycloaddition .Molecular Structure Analysis
The molecular structure of 12-Azidododecylphosphonic acid is represented by the empirical formula C12H26N3O3P . It has a molecular weight of 291.33 .Chemical Reactions Analysis
The primary chemical reaction involving 12-Azidododecylphosphonic acid is its reaction with alkyne functions to form the corresponding 1,2,3-triazole. This reaction occurs via a copper-free 1,3-dipolar cycloaddition .Physical And Chemical Properties Analysis
12-Azidododecylphosphonic acid is a solid substance with a white color . It has a melting point range of 83.5-92.5°C . The storage temperature is recommended to be 2-8°C .Applications De Recherche Scientifique
Click Chemistry
12-Azidododecylphosphonic acid is used as a coupling agent in click chemistry . It specifically reacts with alkyne functions to form the corresponding 1,2,3-triazole via a copper-free 1,3-dipolar cycloaddition . This reaction is highly selective and efficient, making it a valuable tool in chemical synthesis and materials science.
Photovoltaic Applications
This compound has been used in the photovoltaic industry for solar cell metallization processes . It serves as a low-cost and scalable mask for nickel and copper electroplating on solar cells . The use of 12-Azidododecylphosphonic acid in this context helps address the increasing demand for alternative materials to silver in solar cell metallization .
Self-Assembled Monolayers (SAMs)
12-Azidododecylphosphonic acid can form self-assembled monolayers (SAMs) on various substrates . These SAMs have been used in a wide range of applications, including organic electronic devices, sensors, and as masks for solar cell metallization .
Surface Functionalization
The compound is used for surface functionalization of indium tin oxide (ITO), a material used in numerous applications such as photovoltaic devices . The phosphonic acid group in the compound binds strongly to the ITO surface, providing a stable and functionalized surface .
Barrier Properties
The self-assembled monolayers of 12-Azidododecylphosphonic acid exhibit excellent barrier properties . They have been used in cyclic voltammetry and etching resistance tests to assess the barrier properties of the SAMs .
Patterning of SAMs
12-Azidododecylphosphonic acid has been used for patterning of SAMs . This is achieved using UV-C radiations to achieve selective electroplating of nickel and copper on ITO .
Mécanisme D'action
Target of Action
The primary target of 12-Azidododecylphosphonic acid is alkyne functions . This compound specifically reacts with these functions, leading to the formation of a corresponding 1,2,3-triazole .
Mode of Action
12-Azidododecylphosphonic acid acts as a coupling agent . It reacts with alkyne functions to form the corresponding 1,2,3-triazole via a copper-free 1,3-dipolar cycloaddition . This reaction is part of the “click chemistry” approach, which involves reactions that are wide in scope and easy to perform .
Biochemical Pathways
The formation of 1,2,3-triazole via a copper-free 1,3-dipolar cycloaddition suggests that it may be involved in modifying biochemical pathways where alkyne functions play a role .
Pharmacokinetics
Its solid form and storage temperature (2-8°c) suggest that its bioavailability may be influenced by these factors .
Result of Action
Its ability to form 1,2,3-triazole via a copper-free 1,3-dipolar cycloaddition suggests that it may have an impact on cellular processes involving alkyne functions .
Action Environment
Environmental factors that influence the action, efficacy, and stability of 12-Azidododecylphosphonic acid include its storage conditions. It is recommended to store this compound at a temperature of 2-8°C . This suggests that temperature is a crucial factor in maintaining its stability and efficacy.
Safety and Hazards
Propriétés
IUPAC Name |
12-azidododecylphosphonic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26N3O3P/c13-15-14-11-9-7-5-3-1-2-4-6-8-10-12-19(16,17)18/h1-12H2,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHRLXOVKIALVOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCCP(=O)(O)O)CCCCCN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26N3O3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
12-Azidododecylphosphonic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-alpha-[(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-amino]-L-alaninol](/img/structure/B6351220.png)




![1-(4-Bromophenyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazole-4-carbaldehyde](/img/structure/B6351262.png)
![7-Iodo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one](/img/structure/B6351269.png)





![4-{[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine hydrochloride, 90%](/img/structure/B6351312.png)